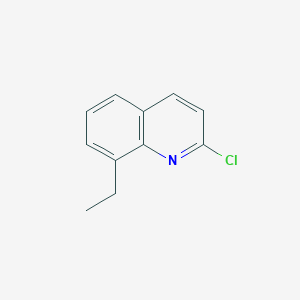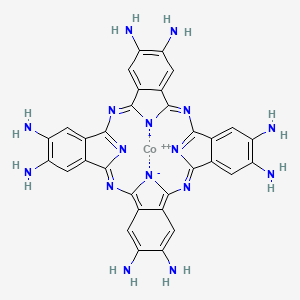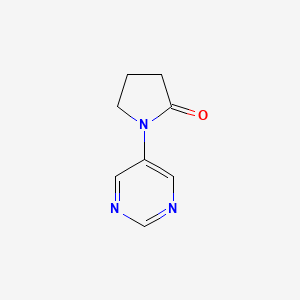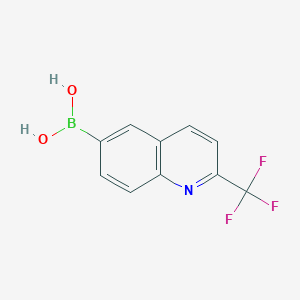
5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 3,4,5-trimethoxyphenyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine and a source of methyl group under acidic or basic conditions. One common method involves the use of a multistep reaction starting from 3,4,5-trimethoxybenzaldehyde, which undergoes condensation with an amine to form an intermediate Schiff base. This intermediate is then cyclized to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as the use of catalysts to enhance the reaction rate. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.
科学研究应用
5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
相似化合物的比较
Similar Compounds
- 2-Methyl-5-phenyl-1H-imidazole
- 3,4,5-Trimethoxyphenyl derivatives
- 2-Aminothiazole derivatives
Uniqueness
5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts specific biological activities and chemical properties. This substitution pattern is critical for its activity and distinguishes it from other similar compounds .
属性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C13H16N2O3/c1-8-7-14-13(15-8)9-5-10(16-2)12(18-4)11(6-9)17-3/h5-7H,1-4H3,(H,14,15) |
InChI 键 |
ASNMWVDKDBWKNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)


![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)




![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)




